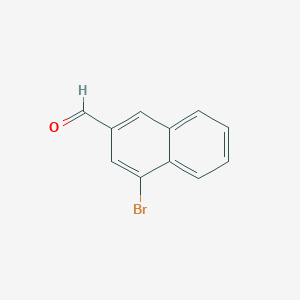

![molecular formula C14H13N3O3S B2366241 3-[4-(1,3-Benzoxazol-2-yl)pyrazol-1-yl]thiolane 1,1-dioxide CAS No. 321571-61-3](/img/structure/B2366241.png)

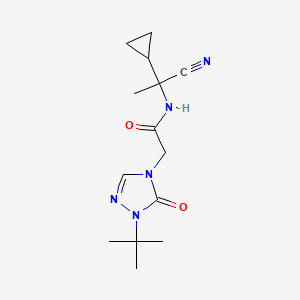

3-[4-(1,3-Benzoxazol-2-yl)pyrazol-1-yl]thiolane 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[4-(1,3-Benzoxazol-2-yl)pyrazol-1-yl]thiolane 1,1-dioxide” belongs to the class of organic compounds known as alpha amino acid amides . It is a part of a wide variety of synthetic and natural products .

Synthesis Analysis

The synthesis of similar compounds has been carried out using hydroxybenzotriazole (HOBT) and 1- (3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions . The synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral data .Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : Novel synthesis techniques for compounds related to 3-[4-(1,3-Benzoxazol-2-yl)pyrazol-1-yl]thiolane 1,1-dioxide have been developed, focusing on spectral characterization and crystal structure studies. This includes the synthesis of pyrazole derivatives and their characterization through elemental analysis, FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction studies (Kumara et al., 2018).

Biological Activities

Antimicrobial Activities : Certain derivatives of the compound have shown promising antimicrobial activities, as evidenced by in vitro assays against various bacterial strains. This highlights the potential of these compounds in medical applications (Idrees et al., 2019).

Antioxidant and α-Glucosidase Inhibitory Activities : Some derivatives have demonstrated significant inhibitory potentials in terms of α-glucosidase inhibition, along with potent antioxidant properties, suggesting their potential use in therapeutic applications (Pillai et al., 2019).

Chemical Properties and Reactivity

Reactive Properties and Molecular Dynamics : Detailed studies on the reactive properties of these compounds, using DFT calculations and molecular dynamics simulations, have been conducted. This includes analyzing the molecular electrostatic potential and average local ionization energy values to understand the compound's reactivity (Pillai et al., 2019).

Structural and Molecular Analysis : Investigations into the molecular geometries, electronic structures, and thermal decomposition of these compounds have been carried out, providing insights into their stability and potential applications (Kumara et al., 2018).

Mechanism of Action

Target of Action

Similar compounds with a benzoxazole core have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

It’s worth noting that benzoxazole derivatives have been shown to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Benzoxazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

A study on similar compounds indicated a favorable pharmacokinetic profile .

Result of Action

Benzoxazole derivatives have been associated with a wide range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

3-[4-(1,3-benzoxazol-2-yl)pyrazol-1-yl]thiolane 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c18-21(19)6-5-11(9-21)17-8-10(7-15-17)14-16-12-3-1-2-4-13(12)20-14/h1-4,7-8,11H,5-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTYNNODCNRUGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C=C(C=N2)C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2366158.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2366164.png)

![3-[(4-chlorophenyl)methyl]-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide](/img/structure/B2366170.png)

![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2366174.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2366176.png)

![3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2366177.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2366180.png)